molecular formula C16H17NO3 B170126 Norhydromorphone CAS No. 14696-23-2

Norhydromorphone

Cat. No.: B170126
CAS No.: 14696-23-2
M. Wt: 271.31 g/mol
InChI Key: SWIRXSKBBSJXGY-UIHHKEIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norhydromorphone belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Scientific Research Applications

Pharmacological Properties

Norhydromorphone is primarily recognized for its role as a minor metabolite of hydromorphone. Its pharmacological profile has been explored in various studies, revealing insights into its binding affinity at opioid receptors and its effects on pain modulation.

Opioid Receptor Interactions

Research indicates that this compound exhibits varying affinities for mu-opioid receptors (MOR) and delta-opioid receptors (DOR). A study highlighted the synthesis of N-phenethyl analogs of this compound, demonstrating that certain derivatives possess significant binding affinity at both MOR and DOR, suggesting a potential for reduced side effects compared to traditional MOR agonists . Specifically, one compound showed high potency as a partial agonist at MOR and a full agonist at DOR, indicating a promising avenue for developing bifunctional opioids that may mitigate respiratory depression—a common side effect associated with opioid use .

Antinociceptive Activities

The antinociceptive properties of this compound have been assessed through formalin tests in animal models. Findings suggest that while this compound exhibits some analgesic activity, it is less potent than hydromorphone and morphine. In comparative studies, hydromorphone was found to be significantly more effective than this compound in eliciting antinociception . The lower efficacy of this compound may be attributed to its increased polarity, which potentially limits its ability to cross the blood-brain barrier effectively .

Clinical Implications

The clinical applications of this compound are primarily focused on pain management, particularly in patients who require opioid therapy. Its unique receptor profile may offer advantages in specific patient populations.

Neuropathic Pain Treatment

Opioids like hydromorphone are often employed in treating neuropathic pain. While specific data on this compound's effectiveness in this context is sparse, understanding its metabolic pathways could inform future research into optimizing opioid regimens for neuropathic conditions .

Case Studies and Research Findings

Several studies have documented the pharmacokinetics and metabolic pathways of this compound, enhancing our understanding of its clinical relevance.

Study Focus Findings
Identification and synthesisConfirmed this compound as a minor metabolite; limited antinociceptive activity compared to other opioids.
Opioid receptor bindingCertain derivatives exhibit high affinity for MOR and DOR; potential for fewer side effects.
Chronic pain managementPatients switching to modified-release hydromorphone reported improved pain control; implications for opioid rotation strategies.

Properties

CAS No.

14696-23-2

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1

InChI Key

SWIRXSKBBSJXGY-UIHHKEIPSA-N

SMILES

C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4

Isomeric SMILES

C1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)NCC4

Canonical SMILES

C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4

Synonyms

norhydromorphone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Norhydromorphone
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